molecular formula C9H15N3 B1422703 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole CAS No. 1341104-12-8

1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole

Cat. No.: B1422703
CAS No.: 1341104-12-8
M. Wt: 165.24 g/mol
InChI Key: HDQRZIGPRFEDSH-UHFFFAOYSA-N
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Description

1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole is a chemical compound with the molecular formula C9H15N3. It is characterized by the presence of a pyrazole ring substituted with a pyrrolidin-1-yl ethyl group.

Preparation Methods

The synthesis of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole typically involves the reaction of pyrazole with 2-(pyrrolidin-1-yl)ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole involves its interaction with specific molecular targets. The pyrrolidine ring enhances the compound’s ability to bind to biological receptors, potentially modulating their activity. This interaction can influence various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

1-[2-(Pyrrolidin-1-yl)ethyl]-1H-pyrazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2-pyrrolidin-1-ylethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-2-6-11(5-1)8-9-12-7-3-4-10-12/h3-4,7H,1-2,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQRZIGPRFEDSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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